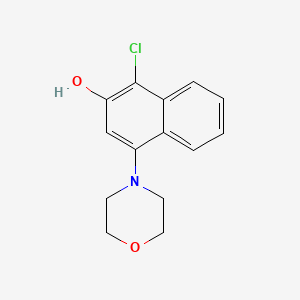

1-Chloro-4-morpholin-4-yl-2-naphthol

Description

1-Chloro-4-morpholin-4-yl-2-naphthol (hypothetical structure inferred from nomenclature) is a naphthol derivative featuring a chlorine atom at position 1 and a morpholine substituent at position 4 of the naphthalene ring, with a hydroxyl group at position 2.

Properties

IUPAC Name |

1-chloro-4-morpholin-4-ylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c15-14-11-4-2-1-3-10(11)12(9-13(14)17)16-5-7-18-8-6-16/h1-4,9,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMPZTLEBQKQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C3=CC=CC=C32)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-4-morpholin-4-yl-2-naphthol typically involves the following steps:

Starting Materials: The synthesis begins with naphthol, morpholine, and a chlorinating agent such as thionyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Chloro-4-morpholin-4-yl-2-naphthol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The naphthol moiety can undergo oxidation to form quinones, while reduction can lead to the formation of dihydronaphthols.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products: The major products depend on the specific reaction conditions but can include substituted naphthols, quinones, and dihydronaphthols.

Scientific Research Applications

1-Chloro-4-morpholin-4-yl-2-naphthol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-morpholin-4-yl-2-naphthol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 1-Chloro-4-morpholin-4-yl-2-naphthol with its analogs:

*Note: Properties for this compound are inferred due to lack of direct evidence.

Key Observations:

- Molecular Weight : The target compound has a higher molecular weight than 4-chloro-1-naphthol due to the morpholine group.

- Solubility: Morpholine derivatives generally exhibit better solubility in polar solvents (e.g., DMSO) compared to chlorinated naphthols, which prefer ethanol or acetone .

4-Chloro-1-naphthol (CAS 604-44-4):

- Biochemical Research: Widely used as a substrate for peroxidase enzymes in immunohistochemistry and blotting assays due to its oxidative coupling properties .

- Synthesis : Serves as a precursor for dyes and pharmaceuticals, leveraging its halogenated aromatic ring for cross-coupling reactions .

1-(Morpholinomethyl)-2-naphthol (CAS 27438-39-7):

- Medicinal Chemistry : Employed as a building block in drug discovery, particularly for kinase inhibitors, where the morpholine group enhances target binding via hydrogen bonding .

- Coordination Chemistry: Potential ligand for metal complexes due to the hydroxyl and morpholine donor sites .

This compound (Hypothetical):

- Pharmaceutical Intermediates : Likely used in synthesizing heterocyclic compounds, where the chlorine atom facilitates nucleophilic substitution reactions, and the morpholine group contributes to bioavailability .

- Material Science: Potential application in organic semiconductors, where conjugated naphthalene systems and polar substituents modulate electronic properties.

Biological Activity

1-Chloro-4-morpholin-4-yl-2-naphthol, an organic compound with the molecular formula C14H14ClNO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group attached to a naphthol moiety and a morpholine ring. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets. The compound is synthesized through a series of reactions involving naphthol, morpholine, and chlorinating agents, typically under controlled conditions with solvents like dichloromethane.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 15.6 to 500 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 - 500 |

| Escherichia coli | 15.6 - 500 |

| Pseudomonas aeruginosa | 31.2 - 250 |

The antimicrobial mechanism is believed to involve the generation of reactive oxygen species (ROS), which induce oxidative stress in bacterial cells, leading to cell death .

Anticancer Activity

The compound also shows promising anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116) cells. Treatment with concentrations ranging from 0.1 to 100 µg/mL resulted in significant reductions in cell viability due to apoptosis induction .

Case Study: Effects on Cancer Cell Lines

In a study involving MDA-MB-231 cells, treatment with this compound led to a dose-dependent increase in apoptotic markers and a decrease in viable cell counts after 24 hours of exposure . The compound's ability to modulate signaling pathways related to cell survival and death highlights its potential as a therapeutic agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets

This compound is known to bind to various enzymes and receptors involved in cellular signaling pathways. This binding can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Pathways Involved

The compound appears to affect several key pathways:

- Cell Proliferation : It inhibits pathways that promote uncontrolled cell growth.

- Signal Transduction : It alters signals that lead to survival or death decisions within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.